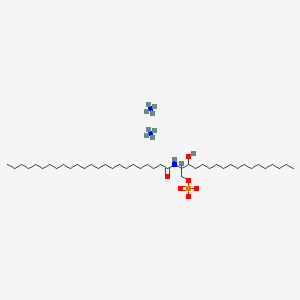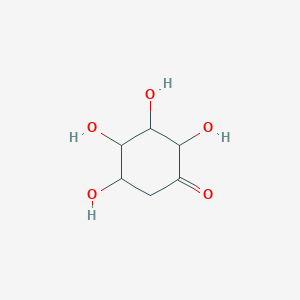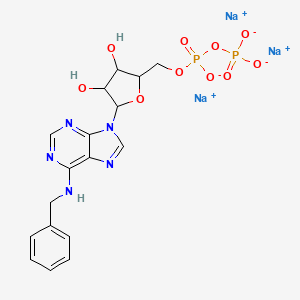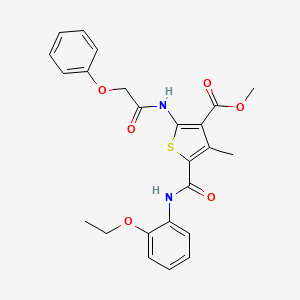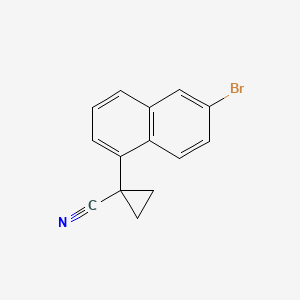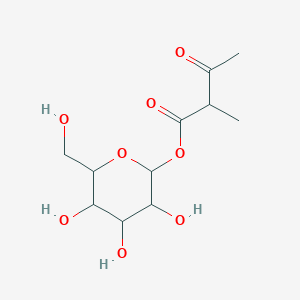
trans-beta-D-Glucopyranosyl methylacetoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-beta-D-Glucopyranosyl methylacetoacetate: is a synthetic carbohydrate derivative that belongs to the group of modified sugars. It is a high-purity compound used primarily in research and as a starting material for the synthesis of other compounds . This compound has shown potential in modulating glucose metabolism and sensitizing insulin responsiveness, making it a valuable tool in the study of diabetes and other metabolic disorders.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trans-beta-D-Glucopyranosyl methylacetoacetate can be synthesized through various chemical routes. One common method involves the reaction of glucose derivatives with acetoacetic acid derivatives under controlled conditions. The reaction typically requires the use of catalysts and specific temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound in an industrial setting would likely involve large-scale chemical reactors, precise control of reaction parameters, and purification processes to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions: Trans-beta-D-Glucopyranosyl methylacetoacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Trans-beta-D-Glucopyranosyl methylacetoacetate has a wide range of applications in scientific research:
Chemistry: It serves as a starting material for the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used to study glucose metabolism and insulin responsiveness, providing insights into metabolic pathways and potential therapeutic targets for diabetes.
Medicine: Research involving this compound contributes to the development of new treatments for metabolic disorders and other related conditions.
Wirkmechanismus
The mechanism of action of trans-beta-D-Glucopyranosyl methylacetoacetate involves its interaction with glucose metabolism pathways. The compound modulates the activity of enzymes involved in glucose processing, thereby influencing insulin sensitivity and overall metabolic balance. Specific molecular targets and pathways include glucose transporters and insulin receptors, which play crucial roles in maintaining glucose homeostasis.
Vergleich Mit ähnlichen Verbindungen
- Alpha-D-Glucopyranosyl methylacetoacetate
- Beta-D-Glucopyranosyl methylacetoacetate
- Glucosyl methylacetoacetate
Comparison: Trans-beta-D-Glucopyranosyl methylacetoacetate is unique in its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its alpha and beta counterparts, the trans configuration may result in different reactivity and interaction with biological targets. This uniqueness makes it particularly valuable in research focused on glucose metabolism and insulin sensitivity .
Eigenschaften
Molekularformel |
C11H18O8 |
|---|---|
Molekulargewicht |
278.26 g/mol |
IUPAC-Name |
[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-methyl-3-oxobutanoate |
InChI |
InChI=1S/C11H18O8/c1-4(5(2)13)10(17)19-11-9(16)8(15)7(14)6(3-12)18-11/h4,6-9,11-12,14-16H,3H2,1-2H3 |
InChI-Schlüssel |
XSAGLJZRFLLDJW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C)C(=O)OC1C(C(C(C(O1)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol](/img/structure/B12075899.png)

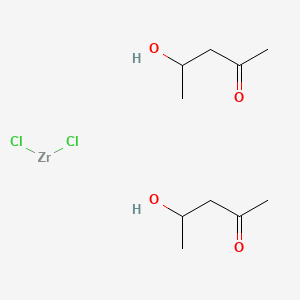
![5-Fluoro-N-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-2-methoxy-benzamide](/img/structure/B12075916.png)
